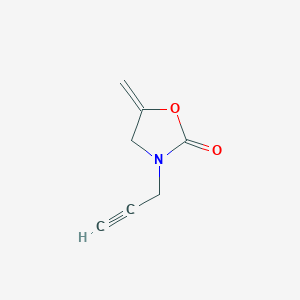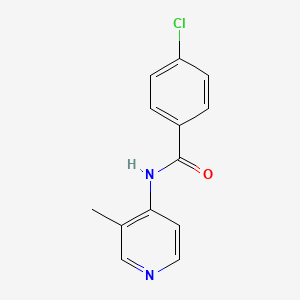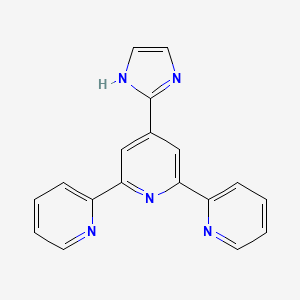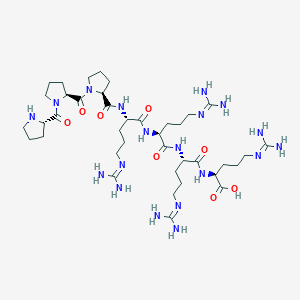
Nitrobenzene--pyrimidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrobenzene–pyrimidine (1/1) is a compound that combines the structural features of nitrobenzene and pyrimidine Nitrobenzene is an aromatic nitro compound, while pyrimidine is a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrobenzene–pyrimidine (1/1) can be achieved through various synthetic routes. One common method involves the nitration of pyrimidine derivatives using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure the selective nitration of the pyrimidine ring.
Industrial Production Methods
Industrial production of nitrobenzene–pyrimidine (1/1) often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrobenzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzene–pyrimidine (1/1) can form nitroso or hydroxylamine derivatives.
Reduction: The reduction of the nitro group results in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Nitrobenzene–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Nitrobenzene–pyrimidine (1/1) is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of nitrobenzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: An aromatic nitro compound with similar redox properties.
Pyrimidine: A heterocyclic aromatic compound with similar structural features.
Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings, such as nitroaniline and nitrophenol.
Uniqueness
Nitrobenzene–pyrimidine (1/1) is unique due to the combination of the nitro group and the pyrimidine ring, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
835653-04-8 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
nitrobenzene;pyrimidine |
InChI |
InChI=1S/C6H5NO2.C4H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |
InChI-Schlüssel |
WCSNWBFZIIYLBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=O)[O-].C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)



![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)


